molecular formula C10H9NO2 B187813 N-Ethylphthalimide CAS No. 5022-29-7

N-Ethylphthalimide

Cat. No. B187813
CAS RN: 5022-29-7
M. Wt: 175.18 g/mol
InChI Key: JZDSOQSUCWVBMV-UHFFFAOYSA-N
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Description

N-Ethylphthalimide is a chemical compound with the empirical formula C10H9NO2 . It has a molecular weight of 175.18 . It is commonly used in laboratory settings .


Synthesis Analysis

The most common synthesis of phthalimides, including N-Ethylphthalimide, involves the condensation of phthalic acids/anhydrides with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Molecular Structure Analysis

The molecular structure of N-Ethylphthalimide has been analyzed by single crystal X-ray diffraction studies . The X-ray analysis revealed the importance of substituents on the crystal stability and molecular packing .


Chemical Reactions Analysis

Phthalimides, including N-Ethylphthalimide, have been found to undergo a variety of chemical reactions. These include the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, cyclization involving maleimides, and other miscellaneous syntheses .


Physical And Chemical Properties Analysis

N-Ethylphthalimide has a density of 1.249, a melting point of 73-77°C, a boiling point of 285°C, a flash point of 122°C, and a vapor pressure of 0.00279mmHg at 25°C . It also has a refractive index of 1 .

Scientific Research Applications

1. Antioxidant Studies

  • Application Summary : N-Ethylphthalimide esters were synthesized and characterized for their antioxidant properties .
  • Methods of Application : The molecular structure of the compounds was analyzed by single crystal X-ray diffraction studies . The compounds were tested for in vitro antioxidant activity by DPPH radical scavenging, FRAP, and CUPRAC methods .
  • Results : Some of the synthesized compounds showed good antioxidant activity .

2. Anti-Microbial, Anti-Oxidant, and Anti-Inflammatory Agents

  • Application Summary : Phthalimide derivatives, including N-Ethylphthalimide, were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant, and anti-inflammatory activities .
  • Methods of Application : The compounds were tested for their anti-microbial, anti-oxidant, and anti-inflammatory activities in vitro . The cytotoxicity of all synthesized compounds was also determined in cancer cell lines and in normal human cells .
  • Results : None of the target derivatives had any cytotoxic activity . One of the compounds showed remarkable anti-microbial activity . Two of the compounds showed anti-oxidant activity . One of the compounds showed the highest in vitro anti-inflammatory activity of the tested compounds .

3. Various Biological Activities

  • Application Summary : Phthalimide and its derivatives, including N-Ethylphthalimide, have been shown to exhibit diverse biological activities .
  • Methods of Application : The compounds were tested for various biological activities .
  • Results : The compounds exhibited antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, anticancer, anxiolytic activities, and some other activities .

Safety And Hazards

N-Ethylphthalimide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Research on phthalimides, including N-Ethylphthalimide, has been focused on the construction of the phthalimide core beyond conventional routes . Some of the methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks . Future prospects could include improving the research in the highly promising field of OLEDs .

properties

IUPAC Name

2-ethylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDSOQSUCWVBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052134
Record name N-Ethylphthalimide
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Ethylphthalimide

CAS RN

5022-29-7
Record name 2-Ethyl-1H-isoindole-1,3(2H)-dione
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Record name N-Ethylphthalimide
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Record name N-Ethylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethyl-
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Record name N-Ethylphthalimide
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Record name N-ethylphthalimide
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Record name N-ETHYLPHTHALIMIDE
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Synthesis routes and methods

Procedure details

To a cooled (5° C.) suspension of 0.914 g (2.7 mmol) of 6-(chlorophenyl)-2-methanesulfonyl-pyrido[2,3-d]pyrimidin-7-ol, 1.041 g (5.4 mmol) of N-(2-hydroxyethyl)-phthalimide, 1.43 g (5.4 mmol) of triphenylphosphine in 15 mL of 1,4-dionxane was added dropwise a solution of 0.95 g (0.86 mL, 5.4 mmol) diethylazodicarboxylate in 5 mL of 1,4-dioxane over a period of 30 min. After addition was completed, the ice-water cooling bath was removed. The suspension soon turned into a clear light brown solution. This was allowed to stir at room temperature overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on 120 g of silica gel using 90:10:0.5 ethyl acetate/dichloromethane/ammonium hydroxide to obtain 0.38 g of the N-ethylphthalimide intermediate. A mixture of 0.18 g (0.35 mmol) of this intermediate and 0.05 g (0.42 mmol) of trans-4-aminocyclohexanol in 1 mL of NMP was heated to 120° C. for 30 min. The reaction mixture was cooled, diluted with 75 mL of water and extracted with ethyl acetate (3×75 mL). The combined ethyl acetate solution was washed with water (3×75 mL), brine, dried, filtered and concentrated. The material was purified by column chromatography on 40 g of silica eluting with 5% methanol/dichloromethane affording 45 mg of compound 65. (mass spec. MH+=544, mp 208-210° C.).
Name
6-(chlorophenyl)-2-methanesulfonyl-pyrido[2,3-d]pyrimidin-7-ol
Quantity
0.914 g
Type
reactant
Reaction Step One
Quantity
1.041 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dionxane
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
M Ribeiro da Silva, C Santos, M Monte… - Journal of thermal …, 2006 - akjournals.com
… the temperature dependence of the vapour pressures for phthalimide, as (106.9±1.2) kJ mol–1 and from high temperature Calvet microcalorimetry for phthalimide, N-ethylphthalimide …
Number of citations: 33 akjournals.com
ZG Le, ZC Chen, Y Hu, QG Zheng - Synthesis, 2004 - thieme-connect.com
N-Alkylation of heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen with alkyl halides is accomplished in ionic liquids ([bmim] BF 4= 1-butyl-3-…
Number of citations: 72 www.thieme-connect.com
MAH Zahran, YG Abdin, AMA Osman… - Archiv der …, 2014 - Wiley Online Library
… This study describes the synthesis of N-methylthalidomide, N-methyl and N-ethylphthalimide esters of N-phthalimido acetic acid, aspirin, nicotinic acid, and indole-3-propionic acid (…
Number of citations: 25 onlinelibrary.wiley.com
FS Spring, JC Woods - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… More particularly, simple shaking of an aqueous suspension of ,\~-ethylphthalamide at room temperature for 20 minutes gave a quantitative yield of N-ethylphthalimide. …
Number of citations: 29 pubs.rsc.org
Y Kondo, K Kondo, S Kusabayashi - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… Furthermore, the transfer enthalpies for N-ethylsuccinimide and for N-ethylphthalimide show rather small and mild variation over the entire ranges of solvent composition (see Table 2). …
Number of citations: 13 pubs.rsc.org
WR Roderick, WG Brown - Journal of the American Chemical …, 1957 - ACS Publications
Contrary to a published report, the colorless and yellow forms of the compound known as “phthaloxime” have identical infrared spectra. Additional evidence is provided to show that the …
Number of citations: 22 pubs.acs.org
UC Yoon, PS Mariano - Accounts of chemical research, 2001 - ACS Publications
… This is exemplified by the photochemistry of N-ethylphthalimide 15, where irradiation leads to formation of the benzazepinedione 16 (Scheme 6). Here, initial γ-hydrogen abstraction is …
Number of citations: 180 pubs.acs.org
J Kovar, AH Lawrence, D Moccia - Journal of Chromatography A, 1983 - Elsevier
N-Alkylphthalimides(NAPS)(I) and N, N’-polymethylene-bis-phthalimides (NNPMBPs)(II) are valuable chemicals in many areas of industry. For example, NAPS are widely used as dye …
Number of citations: 3 www.sciencedirect.com
JM Chapman Jr, GH Cocolas… - Journal of Medicinal …, 1979 - ACS Publications
The general lipid-lowering action of the N-substitutedphthalimide derivatives reported herein, as well as the activity of potassium phthalimide, implicates the phthalimide moiety as …
Number of citations: 75 pubs.acs.org
A Weller - Journal of the American Chemical Society, 1954 - ACS Publications
… That a non-specific substitution probably occurred throughout the length of the aliphatic chain was indicated by the fact that when N-ethylphthalimide was treated with N-…
Number of citations: 44 pubs.acs.org

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